N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields of chemistry, biology, and medicine. The compound’s structure consists of a biphenyl moiety linked to a pyrazinecarbohydrazide through a Schiff base linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-formylbiphenyl and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and pyrazine moieties.
Reduction: Reduced forms of the Schiff base linkage.
Substitution: Substituted derivatives at the pyrazine ring.
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and therapeutic potential.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The Schiff base linkage allows the compound to act as a chelating agent, facilitating the formation of metal complexes that can inhibit enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the biphenyl moiety and the pyrazinecarbohydrazide linkage. These features contribute to its distinct chemical reactivity and potential applications in various fields. The presence of the pyrazine ring enhances its ability to participate in nucleophilic substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C18H14N4O |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(17-13-19-10-11-20-17)22-21-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13H,(H,22,23)/b21-12+ |
InChI Key |
VSRJFBVAIWDCEV-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.